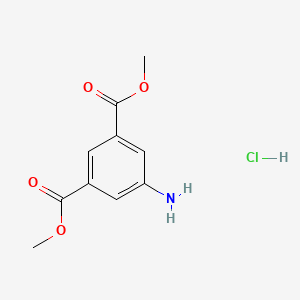

Dimethyl 5-aminoisophthalate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 5-aminoisophthalate hydrochloride is an organic compound with the chemical formula C10H11NO4·HCl. It is a derivative of isophthalic acid and is characterized by the presence of an amino group at the 5-position and two ester groups. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl 5-aminoisophthalate hydrochloride can be synthesized through several methods. One common route involves the nitration of dimethyl isophthalate to produce dimethyl 5-nitroisophthalate, followed by reduction to yield dimethyl 5-aminoisophthalate. The final step involves the reaction with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 5-aminoisophthalate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to form amino derivatives.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isophthalates and their derivatives, which are valuable intermediates in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Dimethyl 5-aminoisophthalate hydrochloride has been utilized as a precursor in the synthesis of various pharmaceutical compounds. Notably:

- BACE1 Inhibitors : Research indicates that this compound can be employed in the development of BACE1 inhibitors, which are crucial for Alzheimer's disease treatment. A study demonstrated its application in synthesizing high-affinity inhibitors that are cell-impermeable, showcasing potential therapeutic benefits .

- Novel Drug Development : The compound has been explored as part of novel drug formulations due to its ability to form stable complexes with biological targets. For instance, it has been used in the design and synthesis of compounds targeting specific enzymes involved in metabolic pathways .

Agrochemical Applications

In agrochemistry, this compound serves as a building block for developing herbicides and pesticides. Its derivatives have shown efficacy in controlling various plant pathogens and pests, contributing to agricultural productivity.

Material Science Applications

The compound is also significant in materials science, particularly in the synthesis of coordination polymers and luminescent materials:

- Coordination Polymers : this compound can form coordination polymers that exhibit luminescent properties. These materials are being researched for applications in sensors and optoelectronics due to their unique structural properties that allow for light emission under specific conditions .

- Polymer Composites : Its derivatives have been integrated into polymer matrices to enhance mechanical properties and thermal stability, making them suitable for advanced engineering applications.

Data Tables

Here are some summarized data tables illustrating the applications and characteristics of this compound:

Case Study 1: BACE1 Inhibitor Development

A study focused on synthesizing BACE1 inhibitors using this compound demonstrated promising results in inhibiting enzyme activity associated with Alzheimer's disease. The synthesized compounds exhibited high affinity and specificity, indicating potential for therapeutic use .

Case Study 2: Coordination Polymer Synthesis

Research into coordination polymers involving this compound revealed a unique hexagonal assembly structure that allows for luminescence. This structure was found to be effective in creating materials for optoelectronic devices, highlighting its versatility beyond traditional applications .

Mecanismo De Acción

The mechanism of action of dimethyl 5-aminoisophthalate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the ester groups can undergo hydrolysis, releasing active compounds that exert their effects through various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl isophthalate: Lacks the amino group, making it less reactive in certain chemical reactions.

Dimethyl 5-nitroisophthalate: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

Dimethyl 5-hydroxyisophthalate: Contains a hydroxyl group, which alters its chemical properties and applications.

Uniqueness

Dimethyl 5-aminoisophthalate hydrochloride is unique due to the presence of both amino and ester groups, which provide a versatile platform for various chemical modifications. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of compounds, from pharmaceuticals to industrial chemicals .

Actividad Biológica

Dimethyl 5-aminoisophthalate hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its biological activity, particularly as an inhibitor of histone deacetylases (HDACs). This article provides a comprehensive overview of its biological properties, including synthesis, mechanism of action, and potential therapeutic applications.

Dimethyl 5-aminoisophthalate can be synthesized through various chemical reactions, typically involving the reaction of isophthalic acid derivatives with amines. The compound is characterized by its amine functional group, which plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O4·HCl |

| Molecular Weight | 260.68 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Inhibition of Histone Deacetylases (HDACs)

This compound has been shown to exhibit potent inhibitory activity against HDACs, particularly HDAC8. In studies, it was demonstrated that this compound can inhibit HDAC8 with an IC50 value as low as 17 nM, indicating a strong affinity for the enzyme. HDACs are critical in regulating gene expression and are implicated in various cancers and neurodegenerative diseases.

- Mechanism of Action : The inhibition occurs through the binding of the compound to the active site of HDACs, preventing the deacetylation of histones and leading to an increase in acetylated histones. This alteration can result in changes to gene expression patterns that may suppress tumor growth or promote neuroprotection.

Neuroprotective Effects

In addition to its HDAC inhibitory properties, this compound has shown potential neuroprotective effects. Research indicates that compounds within this class can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Studies

- Study on Neuroblastoma : A study investigated the effects of dimethyl 5-aminoisophthalate on neuroblastoma cell lines. The results indicated that treatment led to a significant reduction in cell proliferation and increased apoptosis rates, suggesting its potential as a therapeutic agent against this form of cancer.

- HDAC Inhibition in Leukemia : Another study focused on the use of this compound in leukemia models. The findings revealed that the compound effectively inhibited cell growth and induced differentiation in leukemic cells, highlighting its therapeutic potential.

Research Findings

Recent research has expanded on the understanding of dimethyl 5-aminoisophthalate's biological activities:

- Antiproliferative Activity : Compounds similar to dimethyl 5-aminoisophthalate have been noted for their antiproliferative effects at micromolar concentrations across various cancer cell lines.

- Selectivity for HDAC Isoforms : The selectivity for different HDAC isoforms is crucial for minimizing side effects while maximizing therapeutic efficacy. Studies suggest that modifications to the compound can enhance selectivity towards specific HDAC isoforms.

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

dimethyl 5-aminobenzene-1,3-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4.ClH/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6;/h3-5H,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITSMTARJGEBFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)N)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.